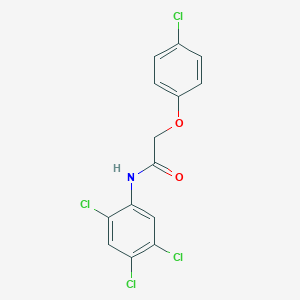
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide, commonly known as fenoxaprop-P-ethyl, is a selective herbicide used to control annual and perennial grass weeds in various crops. This compound belongs to the aryloxyphenoxypropionate class of herbicides and is widely used in agriculture due to its effectiveness and low toxicity to humans and animals.
Mecanismo De Acción
Fenoxaprop-P-ethyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for fatty acid synthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately leads to its death. Fenoxaprop-P-ethyl is selective for grassy weeds because the ACC enzyme in these plants is more sensitive to the herbicide than in broadleaf plants.
Efectos Bioquímicos Y Fisiológicos
Fenoxaprop-P-ethyl has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized in the liver and excreted in the urine. However, studies have shown that exposure to fenoxaprop-P-ethyl can cause mild skin and eye irritation. In plants, fenoxaprop-P-ethyl causes a disruption of lipid metabolism, which leads to a reduction in membrane integrity and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenoxaprop-P-ethyl is a widely used herbicide in agriculture, and its effectiveness has been well established. In laboratory experiments, fenoxaprop-P-ethyl can be used to study the effects of herbicides on plant metabolism and the environment. One limitation of using fenoxaprop-P-ethyl in lab experiments is that it is a relatively specific herbicide, and its effects may not be representative of other herbicides or environmental stressors.
Direcciones Futuras
There are several potential future directions for research on fenoxaprop-P-ethyl. One area of interest is the development of new herbicides that are more effective and environmentally friendly. Another area of research is the study of the long-term effects of fenoxaprop-P-ethyl on soil and water systems. Additionally, there is a need for further research on the potential impact of fenoxaprop-P-ethyl on non-target organisms and the environment. Finally, the development of new analytical methods for detecting fenoxaprop-P-ethyl and its metabolites in environmental samples could improve our understanding of its fate and transport in the environment.
Métodos De Síntesis
Fenoxaprop-P-ethyl is synthesized by the reaction of 2-(4-chlorophenoxy)acetic acid with 2,4,5-trichlorophenol in the presence of a base such as potassium carbonate. The resulting product is then esterified with ethanol to form fenoxaprop-P-ethyl. The synthesis of fenoxaprop-P-ethyl is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Fenoxaprop-P-ethyl has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective against a wide range of grass weeds in various crops, including rice, wheat, maize, and soybean. Research has also been conducted to determine the fate and transport of fenoxaprop-P-ethyl in soil and water systems, as well as its potential impact on non-target organisms.
Propiedades
Número CAS |
327071-46-5 |
|---|---|
Nombre del producto |
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide |
Fórmula molecular |
C14H9Cl4NO2 |
Peso molecular |
365 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C14H9Cl4NO2/c15-8-1-3-9(4-2-8)21-7-14(20)19-13-6-11(17)10(16)5-12(13)18/h1-6H,7H2,(H,19,20) |
Clave InChI |
LLYCFUILTVWQDT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







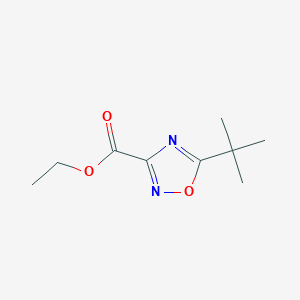
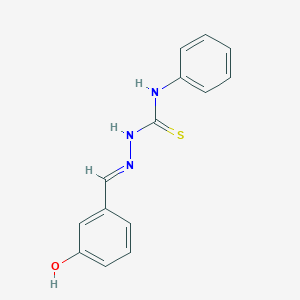
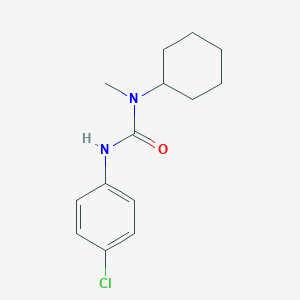

![2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid](/img/structure/B185468.png)

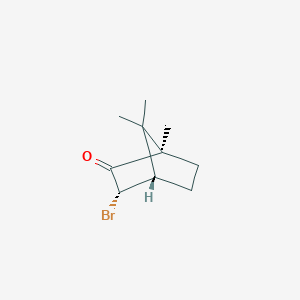


![N-[(4-bromophenyl)carbamothioyl]benzamide](/img/structure/B185475.png)